Isovalerato de cinamilo

Descripción general

Descripción

Cinnamyl isovalerate is a natural product found in Bupleurum fruticosum, Juniperus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Citotoxicidad en la Investigación del Cáncer

El isovalerato de cinamilo se ha identificado como un compuesto con posibles efectos citotóxicos contra varias líneas celulares de cáncer. Investigaciones realizadas sobre el extracto de Sabina gaussenii, que contiene derivados de this compound, mostraron resultados prometedores en la lucha contra las líneas celulares de adenocarcinoma de pulmón humano (A549), carcinoma cervical (HeLa) y carcinoma gástrico (BGC-823) . Esto sugiere su posible aplicación en el desarrollo de terapias contra el cáncer.

Química de Productos Naturales

El aislamiento de nuevos derivados de this compound de fuentes vegetales como Sabina gaussenii contribuye al campo de la química de productos naturales . El descubrimiento de estos compuestos puede conducir al desarrollo de nuevos productos farmacéuticos y mejorar nuestra comprensión de la química vegetal.

Aplicaciones en la Industria del Sabor

El this compound es reconocido por la Asociación de Fabricantes de Sabores y Extractos (FEMA) y se utiliza como ingrediente aromatizante . Su aplicación en la industria del sabor se debe a su perfil de éster de cinamilo, que puede impartir sabores deseables a los alimentos y bebidas.

Estudios Botánicos

El estudio de los derivados del this compound en plantas como Sabina gaussenii ayuda a comprender los aspectos botánicos de los terpenoides y su función en la defensa y el metabolismo de las plantas .

Investigación Fitoquímica

La presencia de this compound en varias plantas abre vías para la investigación fitoquímica para explorar sus funciones ecológicas e interacciones dentro de los sistemas vegetales y el medio ambiente .

Mecanismo De Acción

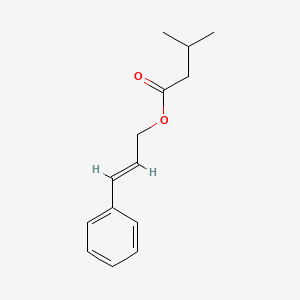

- Cinnamyl isovalerate is a derivative of cinnamic acid, specifically cinnamyl alcohol esterified with isovaleric acid .

- Antifungal Activity : Cinnamyl isovalerate and related compounds have demonstrated antifungal properties. For example, derivative 6 (with a butyl substituent) showed potent antifungal activity against Candida albicans (MIC = 626.62 μM) .

- Antibacterial Activity : Compound 18 (with an isopropyl group) exhibited strong antibacterial effects (MIC = 458.15 μM). The presence of the isopropyl group seems crucial for this activity .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Cinnamyl isovalerate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of cinnamyl isovalerate in biological systems. Additionally, cinnamyl isovalerate may interact with proteins and other biomolecules through non-covalent interactions, influencing their structure and function .

Cellular Effects

Cinnamyl isovalerate has been shown to exhibit cytotoxic effects on certain cancer cell lines. Studies have demonstrated that cinnamyl isovalerate derivatives can induce apoptosis in human lung adenocarcinoma (A549) cells, human cervical carcinoma (HeLa) cells, and human gastric carcinoma (BGC-823) cells . These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, cinnamyl isovalerate may influence the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of cinnamyl isovalerate involves its interaction with various biomolecules. It can bind to enzymes such as esterases and lipases, leading to the hydrolysis of the ester bond and the release of cinnamyl alcohol and isovaleric acid . This process may result in the activation or inhibition of specific signaling pathways, depending on the cellular context. Additionally, cinnamyl isovalerate may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinnamyl isovalerate can change over time due to its stability and degradation. Studies have shown that cinnamyl isovalerate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to cinnamyl isovalerate in in vitro or in vivo studies has revealed potential cytotoxic effects, particularly in cancer cell lines, suggesting that its impact on cellular function may persist over time .

Dosage Effects in Animal Models

The effects of cinnamyl isovalerate vary with different dosages in animal models. At lower doses, cinnamyl isovalerate may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have indicated that there may be a threshold dose beyond which the cytotoxic effects become pronounced. For instance, high doses of cinnamyl isovalerate have been associated with increased cytotoxicity in cancer cell lines, highlighting the importance of dosage considerations in its application .

Metabolic Pathways

Cinnamyl isovalerate is involved in metabolic pathways that include ester hydrolysis and subsequent metabolism of its breakdown products. The hydrolysis of cinnamyl isovalerate by esterases and lipases results in the formation of cinnamyl alcohol and isovaleric acid . These metabolites can then enter various metabolic pathways, such as the citric acid cycle or fatty acid metabolism, depending on the cellular context. The involvement of cinnamyl isovalerate in these pathways may influence metabolic flux and metabolite levels .

Transport and Distribution

Cinnamyl isovalerate is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, cinnamyl isovalerate can localize to specific cellular compartments, where it may exert its effects. The distribution of cinnamyl isovalerate within tissues can also influence its bioavailability and overall impact on cellular function .

Subcellular Localization

The subcellular localization of cinnamyl isovalerate is an important factor in its activity and function. Studies have shown that cinnamyl isovalerate can localize to the cytoplasm and may be associated with specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct cinnamyl isovalerate to specific compartments. The subcellular distribution of cinnamyl isovalerate can influence its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

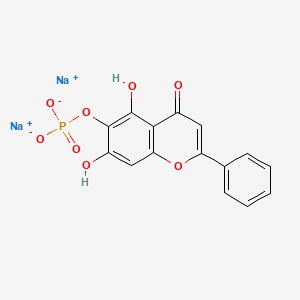

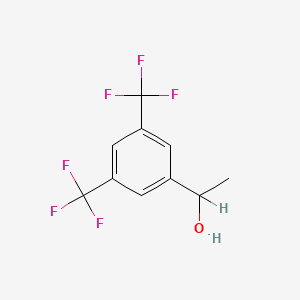

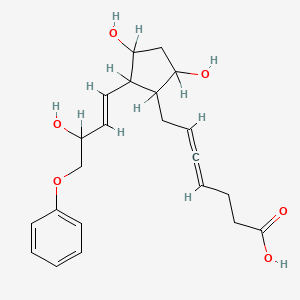

[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMOGKCPPTERB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid, spicy, fruity, floral odour | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-27-2 | |

| Record name | Cinnamyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)

![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)